![molecular formula C11H20N2O3 B1442107 Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate CAS No. 1104383-06-3](/img/structure/B1442107.png)
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It is also known by other names such as 4-Boc-3,3-dimethyl-2-piperazinone and has a molecular weight of 228.29 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14)
. The Canonical SMILES representation is CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C
. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 361.0±35.0 °C and a predicted density of 1.058±0.06 g/cm3 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 58.6 Ų .Scientific Research Applications
1. Synthesis and Applications in Organic Chemistry
Tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate plays a significant role in the field of organic chemistry, particularly in the synthesis of various piperidine derivatives. For instance, it's used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, offering potential pathways for the creation of new compounds (Moskalenko & Boev, 2014). Additionally, its derivatives, such as tert-butyl 4-oxopiperidine-1-carboxylate, have been utilized in reactions with BuLi and various iodides to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
2. Crystallographic Studies
In crystallography, this compound has been a subject of study to understand its molecular structure and bonding characteristics. For example, the compound was analyzed for its crystal structure, revealing insights into its stereochemistry and molecular interactions (Kolter, Rübsam, Giannis, & Nieger, 1996).
3. Role in Synthesis of Complex Molecules
This compound is instrumental in the synthesis of more complex molecules. For instance, its use in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of the Jak3 inhibitor, highlights its significance in the development of new pharmaceutical compounds (Xin-zhi, 2011).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(13,4)5/h6-7H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXBXIQTAQOYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1104383-06-3 | |
Record name | tert-butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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